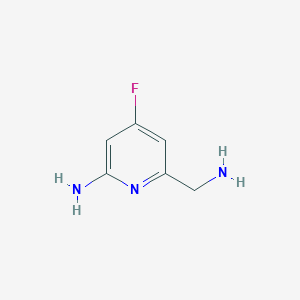

6-(Aminomethyl)-4-fluoropyridin-2-amine

Description

Contextualization within Advanced Fluorinated Pyridine (B92270) Chemistry Research

Fluorinated pyridines are a class of compounds that have garnered considerable attention in various scientific fields, including materials science and medicinal chemistry. nbinno.com The strategic incorporation of fluorine atoms into a pyridine ring can profoundly alter the molecule's fundamental properties. nbinno.com Due to the high electronegativity of fluorine, its presence can influence the electron distribution within the aromatic system, thereby affecting the compound's reactivity, conductivity, and optical properties. nbinno.com

Furthermore, the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which often imparts enhanced thermal and chemical stability to the molecule. nbinno.com These modified characteristics make fluorinated pyridines attractive precursors for high-performance polymers, organic electronics, and specialized coatings. nbinno.com Research in this area focuses on developing new synthetic methods for site-selective fluorination and exploring the utility of these compounds as building blocks for novel materials and bioactive agents. uni-muenster.deacs.org The study of molecules like 6-(aminomethyl)-4-fluoropyridin-2-amine is situated within this broader effort to harness the unique properties of fluorinated heterocycles for advanced applications. nih.gov

Rationale for In-Depth Chemical Investigation of the Compound

The chemical architecture of this compound provides a compelling reason for its detailed investigation. The molecule is a trifunctional scaffold, meaning it possesses three distinct points for potential chemical modification, which makes it a highly versatile synthetic intermediate.

The specific arrangement of its functional groups is key to its academic interest:

Fluorine at the 4-position: This substituent acts as a powerful modulator of the pyridine ring's electronic properties. It can influence the basicity of the nitrogen atom in the ring and the reactivity of the other positions, making it a crucial element in tuning the molecule's behavior in chemical reactions and biological systems.

Primary amine at the 2-position: The 2-aminopyridine (B139424) moiety is a well-established pharmacophore found in numerous biologically active compounds. nih.gov This group can participate in hydrogen bonding and serve as a key recognition element for biological targets.

Aminomethyl group at the 6-position: This flexible side chain provides an additional primary amine that can be readily functionalized. It offers a reactive site for constructing larger molecules, attaching linkers, or improving the compound's solubility and pharmacokinetic properties.

The combination of these features in a single, relatively simple molecule makes this compound a valuable tool for creating diverse molecular libraries for drug discovery and for synthesizing new ligands for catalysis and materials science.

Overview of Key Research Themes in Aminomethyl Pyridine Chemistry

The study of aminomethyl pyridines, as a class of compounds, encompasses several important research themes. These compounds are recognized as crucial components in the development of new pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Key research areas include:

Synthetic Utility: A primary focus is the use of aminomethyl pyridines as versatile synthons, or building blocks. researchgate.net Researchers explore new ways to incorporate this scaffold into larger, more complex molecules, leveraging the reactive aminomethyl group for various chemical transformations.

Coordination Chemistry: The nitrogen atoms within the pyridine ring and the aminomethyl side chain can act as ligands, binding to metal ions. This has led to their investigation in the field of coordination chemistry for the development of new catalysts and functional materials.

Medicinal Chemistry: The aminomethyl pyridine framework is a recurring motif in biologically active compounds. researchgate.net Research in this area involves the synthesis of derivatives and their evaluation for various therapeutic applications, exploring how modifications to the structure impact biological activity. researchgate.netnih.gov The pyridine nucleus itself is a versatile pharmacophore, and its derivatives have been explored for a wide range of biological activities. nih.govnih.govmdpi.com

Detailed Research Findings

While specific experimental data for this compound is not extensively documented in peer-reviewed literature, its chemical identity and predicted properties can be tabulated based on its structure.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (4-Fluoro-6-aminopyridin-2-yl)methanamine |

| Molecular Formula | C₆H₈FN₃ |

| Molecular Weight | 141.15 g/mol |

| Canonical SMILES | C1=C(N)C=C(F)C=C1CN |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| pKa (most basic) | 7.5 ± 0.1 |

| LogP | 0.25 ± 0.3 |

| Boiling Point | ~250-300 °C |

| Melting Point | Not available |

| Water Solubility | Predicted to be soluble |

Note: The values in Table 2 are computationally predicted and may not reflect experimental results.

The parent structure, 4-fluoropyridin-2-amine, is described as a white powder and an important intermediate in organic synthesis for pharmaceuticals. chemicalbook.com The addition of the aminomethyl group is expected to increase its polarity and water solubility.

Structure

3D Structure

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

6-(aminomethyl)-4-fluoropyridin-2-amine |

InChI |

InChI=1S/C6H8FN3/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3,8H2,(H2,9,10) |

InChI Key |

MGNMGFSCPQKDDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Aminomethyl 4 Fluoropyridin 2 Amine

Development of Novel and Efficient Synthetic Pathways

The construction of the 6-(Aminomethyl)-4-fluoropyridin-2-amine scaffold necessitates a strategic approach to introduce the amino, fluoro, and aminomethyl groups at the C2, C4, and C6 positions, respectively. Research into the synthesis of related aminopyridine structures provides a foundation for developing novel and efficient routes.

A plausible multi-step synthesis often begins with a pre-functionalized pyridine (B92270) ring. For instance, a route could commence with 2-amino-4-fluoro-6-methylpyridine. The key transformation is the conversion of the C6-methyl group into an aminomethyl group. This can be achieved via a two-step sequence involving radical bromination of the methyl group to form a bromomethyl intermediate, followed by nucleophilic substitution with an amine source.

Table 1: Hypothetical Optimization of the Amination of 6-(Bromomethyl)-4-fluoropyridin-2-amine

| Entry | Amine Source | Solvent | Temperature (°C) | Additive | Yield (%) |

| 1 | NH₃ (in MeOH) | MeOH | 25 | None | 45 |

| 2 | NH₃ (in MeOH) | MeOH | 60 | None | 62 |

| 3 | NaN₃ then H₂/Pd-C | DMF/EtOH | 80 then 25 | None | 75 |

| 4 | Potassium Phthalimide | DMF | 100 | None | 90 (phthalimide adduct) |

| 5 | Gabriel Synthesis (Step 2) | EtOH | 80 | Hydrazine | 85 (from adduct) |

This table is illustrative and represents a typical optimization strategy for such a transformation.

One-pot, multi-component reactions represent a highly efficient strategy for synthesizing complex heterocyclic systems, aligning with the principles of green chemistry by reducing waste and operational steps. researchgate.net For substituted aminopyridines, several one-pot approaches have been developed. nih.govscite.ai These methods often involve the condensation of aldehydes, malononitrile, and an amine source to construct the pyridine core in a single operation. scite.ai

A hypothetical one-pot synthesis for a related 2-amino-4-aryl-6-alkylpyridine could involve the reaction of an appropriate aldehyde, malononitrile, and an enamine precursor under catalytic conditions. nih.gov While direct one-pot synthesis of this compound is challenging due to the functional group sensitivities, this strategy could be adapted to produce a key intermediate, which is then elaborated in a subsequent step. For example, a three-component reaction could yield a 2-amino-4-fluoropyridine (B1287999) derivative with a suitable handle at the C6 position for conversion to the aminomethyl group. nih.gov

Achieving the correct substitution pattern on the pyridine ring is a significant challenge due to the complex interplay of electronic effects from existing substituents. The direct functionalization of a 2-amino-4-fluoropyridine core requires exquisite control of selectivity.

Regioselectivity: The fluorine atom at C4 and the amino group at C2 are both ortho-, para-directing for electrophilic substitution, but they also influence the reactivity of the C-H bonds for other functionalization reactions. The relative reactivity of the C3, C5, and C6 positions must be carefully managed. Modern methods for pyridine functionalization, such as transition-metal-catalyzed C-H activation or photochemical approaches involving pyridinyl radicals, can offer distinct regioselectivity compared to classical methods. acs.orgresearchgate.net For instance, the use of specific directing groups or blocking groups can guide a reaction to a desired position, such as the C4 position. acs.org The functionalization of 2-chloropyridines has been shown to be a viable strategy for achieving specific 4,5-regioselective substitution patterns. mdpi.com

Chemoselectivity: In a molecule with multiple reactive sites, such as an amino group and potentially reactive C-H bonds, achieving chemoselectivity is paramount. For example, during the introduction of the aminomethyl group, reaction conditions must be chosen to avoid undesired reactions at the C2-amino group. This is often accomplished through the use of protecting groups. Similarly, when performing cross-coupling reactions on halo-pyridines to build up the scaffold, the relative reactivity of different halogens (e.g., F, Cl, Br, I) can be exploited to achieve selective, stepwise functionalization. acs.org

Investigation of Alternative Precursors and Starting Materials for the Compound's Synthesis

A primary strategy involves the functionalization of commercially available halopyridines. A key precursor, 2-amino-4-fluoropyridine, can be synthesized from the more readily available 2-amino-4-chloropyridine (B16104) via a nucleophilic aromatic substitution (SNAr) reaction. The reaction of 2-fluoropyridine (B1216828) with nucleophiles is significantly faster than that of 2-chloropyridine, highlighting the utility of fluorine in facilitating subsequent transformations. acs.org From 2-amino-4-fluoropyridine, functionalization at the C6 position would be the next key step.

Alternatively, a precursor like 2-amino-6-methylpyridine (B158447) could be a starting point. guidechem.com This would require subsequent introduction of the fluorine at the C4 position, a challenging transformation that might be achieved through electrophilic fluorination if the ring is sufficiently activated, or via a sequence involving directed ortho-metalation followed by reaction with an electrophilic fluorine source.

De novo synthesis offers a powerful alternative, building the pyridine ring from acyclic precursors. This approach allows for the strategic placement of substituents from the outset. For example, Cu(II)-catalyzed one-pot cascade reactions of saturated ketones with electron-deficient enamines can produce highly functionalized pyridines with excellent regioselectivity. organic-chemistry.org By selecting appropriately substituted acyclic starting materials, it may be possible to construct a pyridine ring already bearing the necessary functionalities or their direct precursors.

Application of Green Chemistry Principles in the Synthetic Routes to this compound

Modern synthetic chemistry places a strong emphasis on sustainability. rsc.org The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. researchgate.netresearchgate.netrasayanjournal.co.in

Several green strategies are applicable to the synthesis of the target compound and its intermediates:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating. This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," can eliminate a major source of chemical waste. Solvent-free, one-pot syntheses of substituted pyridines have been reported, often using solid supports or ionic liquids. nih.govresearchgate.net

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO₂ is a key green objective.

Catalysis: The use of catalysts, particularly those based on abundant and non-toxic metals like copper or iron, is preferable to stoichiometric reagents. organic-chemistry.org Catalytic reactions improve atom economy and reduce waste.

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Principle | Conventional Method | Green Alternative | Benefit |

| Energy Efficiency | Conventional heating (oil bath) | Microwave irradiation rasayanjournal.co.innih.gov | Reduced reaction time, lower energy use |

| Waste Prevention | Multi-step synthesis with isolation | One-pot multi-component reactions nih.gov | Fewer workup/purification steps, less solvent waste |

| Safer Solvents | Chlorinated solvents (e.g., DCM) | Ethanol, Water, or solvent-free conditions researchgate.net | Reduced toxicity and environmental impact |

| Catalysis | Stoichiometric reagents | Catalysis with base metals (Cu, Fe) organic-chemistry.org | High atom economy, recyclable catalysts, lower toxicity |

Catalytic Approaches and Mechanistic Studies in the Compound's Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules. For the preparation of this compound, several catalytic methods are highly relevant.

Copper-Catalyzed Reactions: Copper catalysts are versatile for C-N bond formation. The Goldberg reaction, a copper-catalyzed amination, provides an effective method for synthesizing N-substituted aminopyridines from halopyridines. nih.gov Mechanistic studies on copper-catalyzed intramolecular C-H amination suggest pathways involving Cu(I)/Cu(II) catalytic cycles. acs.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-C and C-N bond formation (e.g., Suzuki, Buchwald-Hartwig reactions). These can be employed to build the pyridine scaffold or introduce substituents. Ligand-directed C-H functionalization using palladium is a powerful tool for selective modification of the pyridine ring. researchgate.net

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been developed for the regioselective synthesis of pyridines from alkenes and oximes. Mechanistic investigations point to a process involving C-H activation, alkene insertion, and subsequent C-N bond formation. researchgate.net

Organocatalysis: Photochemical organocatalysis represents an emerging strategy for pyridine functionalization. This approach can proceed via the generation of pyridinyl radicals under acidic conditions, leading to unique regioselectivity (often at the C4 position) that is complementary to traditional Minisci-type reactions. acs.org

Detailed mechanistic studies are crucial for understanding and optimizing these catalytic systems. For example, understanding the role of the ligand in a copper-catalyzed amination or the specific intermediates in a photochemical C-H functionalization allows chemists to fine-tune the reaction for higher yield and selectivity. acs.orgacs.org

Elucidation of Reaction Mechanisms and Transformations of 6 Aminomethyl 4 Fluoropyridin 2 Amine

Mechanistic Investigations of Electrophilic Reactions Involving the Pyridine (B92270) Core

The pyridine ring is generally considered electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the 2-position significantly enhances the electron density of the ring, facilitating electrophilic attack.

While the subject molecule already possesses an amino group, further amination or functionalization via electrophilic substitution is mechanistically plausible. The 2-amino group is a powerful ortho-, para-director. In the case of 6-(aminomethyl)-4-fluoropyridin-2-amine, the positions ortho (3-position) and para (5-position) to the 2-amino group are unsubstituted and therefore potential sites for electrophilic attack.

The mechanism for electrophilic substitution, such as nitration or amination, would proceed through a standard SEAr (Substitution Electrophilic Aromatic) pathway. The electrophile (E⁺) would preferentially attack the 3 or 5-position, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate can be delocalized over the ring and onto the nitrogen atom of the 2-amino group, which provides significant stabilization. The final step involves the loss of a proton from the site of attack to restore aromaticity.

Recent advances have also led to the development of reagents that can selectively aminate the C2 position of pyridines. galchimia.com Although the target molecule is already aminated at this position, these methodologies highlight the ongoing interest in direct C-N bond formation on the pyridine scaffold.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

|---|---|---|

| 3 | Ortho to 2-NH₂, Meta to 6-CH₂NH₂, Meta to 4-F | Highly Activated |

This table is based on established principles of electrophilic aromatic substitution.

Halogenation of the pyridine ring in this compound is expected to occur at the electron-rich 3 and 5-positions. The 2-amino group strongly activates these positions towards electrophilic attack. Standard halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed.

The mechanism involves the polarization of the halogenating agent to generate an electrophilic halogen species, which is then attacked by the π-electrons of the pyridine ring. The resulting arenium ion is stabilized by resonance, with significant contribution from structures where the positive charge is delocalized onto the 2-amino group. Subsequent deprotonation restores the aromaticity of the pyridine ring, yielding the halogenated product. It has been noted that direct halogenation of pyridines can require harsh conditions, but the activating amino group in the target molecule would likely allow for milder reaction conditions. nsf.govnih.gov

Recent methodologies, such as those involving Zincke imine intermediates, have been developed for the 3-selective halogenation of pyridines, offering alternative pathways to direct electrophilic substitution. nsf.govchemrxiv.org

Nucleophilic Reactivity Studies of this compound

The presence of the aminomethyl group and the fluorine atom provides sites for nucleophilic reactions. The pyridine nitrogen also activates the 2- and 4-positions towards nucleophilic attack.

The primary amine of the aminomethyl group at the 6-position is a potent nucleophile. It can readily participate in reactions with a variety of electrophiles. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.

The mechanism of these reactions follows standard pathways for primary amines. In acylation, the lone pair of the nitrogen atom attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. In imine formation, the amine adds to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine. The nucleophilicity of this group is crucial for many of its synthetic applications.

The fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electronegative nitrogen atom in the pyridine ring withdraws electron density, activating the 2- and 4-positions for nucleophilic attack. stackexchange.com Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens. nih.gov

The mechanism of fluorine displacement involves the attack of a nucleophile (Nu⁻) at the carbon atom bearing the fluorine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized over the pyridine ring and onto the ring nitrogen. The final step is the expulsion of the fluoride (B91410) ion to give the substituted product. The rate of this reaction is influenced by the nature of the nucleophile and the solvent. The presence of the electron-donating 2-amino group may modulate the reactivity at the 4-position.

Table 2: General Reactivity of Halopyridines in SNAr Reactions

| Halogen | Relative Reactivity |

|---|---|

| F | Highest |

| Cl | Intermediate |

| Br | Lower |

This table reflects the general trend for leaving group ability in nucleophilic aromatic substitution on pyridines. nih.gov

Exploration of Cyclization and Rearrangement Pathways of the Compound

The bifunctional nature of this compound, possessing both a ring nitrogen and a nucleophilic aminomethyl side chain, makes it a candidate for intramolecular cyclization reactions to form fused heterocyclic systems.

One plausible pathway involves the reaction of the aminomethyl group with an electrophile, followed by cyclization onto the pyridine ring nitrogen. For example, reaction with a suitable bielectrophile could lead to the formation of a fused bicyclic system.

A documented example of a similar transformation is the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. beilstein-journals.org In this type of reaction, the aminomethyl group acts as the initial nucleophile, and the pyridine ring nitrogen participates in a subsequent intramolecular cyclization step. This suggests that this compound could serve as a precursor to novel fused pyridine heterocycles.

The mechanism for such a cyclization would likely involve the initial formation of an intermediate by the reaction of the aminomethyl group with an electrophile. This intermediate would then be suitably positioned for an intramolecular nucleophilic attack by the pyridine ring nitrogen, leading to ring closure. The specific conditions and reagents would determine the nature of the resulting fused ring system.

Redox Chemistry of this compound and its Derivatives

The redox chemistry of pyridinamine derivatives is a critical aspect of their chemical behavior, influencing their reaction pathways, stability, and potential applications in areas such as catalysis and materials science. While direct experimental studies on the redox properties of this compound are not extensively documented in publicly available literature, a detailed understanding can be extrapolated from the well-established electrochemical behavior of substituted pyridines and aminopyridines. The redox characteristics of this compound are primarily dictated by the interplay of the electron-donating aminomethyl and amino groups, the electron-withdrawing fluorine atom, and the inherent electronic nature of the pyridine ring.

The aminopyridine scaffold can undergo both oxidation and reduction processes. The oxidation typically involves the amino group, which is an electron-rich center. For instance, the electrochemical oxidation of 2-aminopyridine (B139424) has been shown to proceed via a 2-electron, 2-proton step to form 2,2'-azopyridine. researchgate.net This transformation highlights the susceptibility of the amino group to oxidative coupling.

Conversely, the pyridine ring is generally electron-deficient and thus more amenable to reduction. The reduction potentials of pyridine and its derivatives are influenced by the nature of the substituents. Electron-withdrawing groups make the ring more easily reduced, while electron-donating groups have the opposite effect. The electrochemical reduction of substituted terpyridines and bipyridines has been shown to occur at potentials below -2 V versus the ferrocene/ferrocenium couple, with a linear relationship observed between the reduction potential and the Hammett constants of the substituents.

In the case of this compound, the primary amino group at the 2-position and the aminomethyl group at the 6-position are expected to be the principal sites of oxidation. The electron-donating nature of these groups increases the electron density on the pyridine ring, making it more susceptible to oxidation compared to unsubstituted pyridine.

The following table summarizes the expected influence of the substituents on the redox properties of the this compound core.

| Substituent | Position | Electronic Effect | Expected Impact on Oxidation | Expected Impact on Reduction |

| 2-amino | 2 | Electron-donating (mesomeric) | Facilitates oxidation | Hinders reduction |

| 4-fluoro | 4 | Electron-withdrawing (inductive) | Hinders oxidation | Facilitates reduction |

| 6-aminomethyl | 6 | Electron-donating (inductive) | Facilitates oxidation | Hinders reduction |

Detailed electrochemical studies, such as cyclic voltammetry, would be necessary to precisely quantify the oxidation and reduction potentials of this compound and its derivatives. Such studies would reveal the reversibility of the redox processes and the stability of the resulting radical ions or other intermediates. For instance, the electrochemical polymerization of 2-aminopyridine has been achieved through potential cycling, indicating the formation of reactive intermediates that can undergo further reactions. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on 6 Aminomethyl 4 Fluoropyridin 2 Amine

Functionalization of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile, making it a prime target for a variety of functionalization reactions. These modifications are crucial for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and basicity, as well as for introducing new pharmacophoric elements.

The formation of amide and sulfonamide bonds is a cornerstone of medicinal chemistry for creating stable, neutral, and often biologically active derivatives. The primary amine of 6-(aminomethyl)-4-fluoropyridin-2-amine can readily react with a vast array of acylating and sulfonylating agents.

Amidation: Direct amidation can be achieved by reacting the aminomethyl group with carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling reagents is common for reactions with carboxylic acids to facilitate bond formation. nih.gov Borane-based catalysts have also been shown to be effective for direct amidation reactions between carboxylic acids and amines. mdpi.com These reactions introduce a wide range of substituents, from simple alkyl and aryl groups to complex heterocyclic systems.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This functional group is a well-known bioisostere of the amide bond and is prevalent in many therapeutic agents.

The table below illustrates the versatility of these reactions with representative examples.

| Reagent Class | Specific Reagent | Reaction Conditions | Product Class |

| Acid Chloride | Benzoyl chloride | Base (e.g., triethylamine), DCM | N-Benzoyl amide |

| Carboxylic Acid | Acetic acid | Coupling agent (e.g., EDC, HOBt) | N-Acetyl amide |

| Acid Anhydride | Acetic anhydride | Base (e.g., pyridine) | N-Acetyl amide |

| Sulfonyl Chloride | Dansyl chloride | Base (e.g., triethylamine), DCM | N-Dansyl sulfonamide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Base (e.g., pyridine) | N-Tosyl sulfonamide |

This is an interactive data table based on established chemical principles for amidation and sulfonamidation reactions.

Alkylation: The introduction of alkyl groups onto the aminomethyl nitrogen can be accomplished through several methods. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a highly effective method for generating secondary and tertiary amines. Direct alkylation with alkyl halides can also be employed, though it may be more challenging to control the degree of alkylation, potentially leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Acylation: As discussed previously, acylation with acid chlorides or anhydrides is a straightforward method for functionalization. nih.gov This can be used to introduce a variety of acyl groups, which can alter the electronic properties and steric profile of the molecule. For instance, derivatization with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene can be used to attach aryl groups to the amine. mdpi.com

| Reaction Type | Reagent(s) | Product Type |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl amine |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl amine |

| Direct Alkylation | Methyl iodide | N-methyl, N,N-dimethyl, or quaternary salt |

| Acylation | Acetyl chloride | N-acetyl amide |

This is an interactive data table illustrating common alkylation and acylation reactions for primary amines.

The primary amine of the aminomethyl group can condense with aldehydes or ketones to reversibly form an imine (Schiff base). nih.gov In the presence of an acid, the imine can be protonated to form a reactive iminium ion. This intermediate is a powerful electrophile and can participate in a variety of carbon-carbon bond-forming reactions.

For example, the in-situ-generated iminium ion can undergo Mannich-type reactions, where an enol or enolate acts as the nucleophile. If the molecular framework contains an appropriately positioned electron-rich aromatic ring, the iminium ion can undergo an intramolecular cyclization, such as the Pictet-Spengler reaction, to form new heterocyclic ring systems. These strategies allow for the construction of significantly more complex molecular architectures starting from the relatively simple aminomethylpyridine core. nih.gov

Strategic Modification of the Pyridine (B92270) Ring System

The pyridine ring itself offers opportunities for modification that can profoundly impact the molecule's properties. The electronic nature of the ring, influenced by the amino group and the fluorine atom, dictates its reactivity towards different reagents.

The 4-fluoro substituent on the pyridine ring is a key handle for nucleophilic aromatic substitution (SNAr) reactions. Fluorine is an excellent leaving group in this context, particularly when the ring is activated by electron-withdrawing groups or the ring nitrogen itself. A variety of nucleophiles can be used to displace the fluoride (B91410), including:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

N-Nucleophiles: Amines (primary and secondary) can form new C-N bonds, leading to substituted diaminopyridines. researchgate.net

S-Nucleophiles: Thiolates can be used to synthesize the corresponding thioethers.

The amino group at the 2-position is a strong activating group and can direct electrophilic aromatic substitution, although such reactions on pyridine rings can be complex. Alternatively, the 2-amino group can be transformed via diazotization (reaction with nitrous acid) to form a diazonium salt. This intermediate can then undergo a range of Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.

| Position | Reaction Type | Reagent | Potential Product |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide | 4-methoxy-6-(aminomethyl)pyridin-2-amine |

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Pyrrolidine | 4-(pyrrolidin-1-yl)-6-(aminomethyl)pyridin-2-amine |

| C2 | Diazotization then Sandmeyer | 1. NaNO₂, HCl; 2. CuCN | 6-(aminomethyl)-4-fluoropyridine-2-carbonitrile |

| C2 | Diazotization then Sandmeyer | 1. NaNO₂, HCl; 2. CuBr | 2-bromo-6-(aminomethyl)-4-fluoropyridine |

This is an interactive data table showing potential substitution reactions on the pyridine core.

Modifying the size of the pyridine ring is a more complex synthetic challenge but can lead to novel scaffolds.

Ring Saturation: A common modification is the dearomatization of the pyridine ring to form a piperidine. The hydrogenation of fluoropyridine derivatives can be achieved using rhodium-based catalysts, often with high diastereoselectivity, to yield the corresponding all-cis-fluorinated piperidines. nih.gov This transformation dramatically changes the geometry and physicochemical properties of the scaffold, moving from a flat, aromatic system to a three-dimensional, saturated heterocycle.

Ring Annulation: Rather than altering the existing ring, new rings can be fused to the pyridine core. For example, methodologies exist for the [4+1]-cyclization of substituted aminopyridines to construct fused pyrrolo[2,3-c]pyridine systems, also known as 6-azaindoles. chemrxiv.org While this specific reaction has been demonstrated on 3-amino-4-methylpyridines, analogous strategies could potentially be developed for derivatives of this compound to build novel, fused bicyclic systems.

Design and Synthesis of Novel Fluoropyridine Analogues with Varied Substitution Patterns

The design and synthesis of novel fluoropyridine analogues derived from this compound are driven by the goal of developing compounds with enhanced biological activity and selectivity. Strategic modifications to the parent structure can significantly influence its interaction with biological targets. Key areas for substitution include the pyridine ring, the 2-amino group, and the aminomethyl side chain.

Research into analogous 2-amino-4-methylpyridine (B118599) structures has demonstrated the feasibility of introducing a variety of substituents at the 6-position of the pyridine ring. These synthetic strategies can be adapted for the this compound core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups at positions on the pyridine ring that have been appropriately functionalized (e.g., with a halide).

Derivatization of the 2-amino group is a common strategy to modulate the electronic properties and hydrogen bonding capabilities of the molecule. Acylation, sulfonylation, and reductive amination are standard methods to introduce a wide array of functional groups. For example, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base can yield the corresponding amides and sulfonamides.

The aminomethyl group at the 6-position is another key site for modification. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce new substituents. These modifications can impact the compound's basicity, polarity, and steric profile, which are critical determinants of biological activity.

The following table illustrates potential derivatization pathways for generating novel analogues, based on established synthetic methodologies for similar pyridine-based compounds.

| Starting Material | Reaction Type | Reagent/Catalyst | Product Class | Potential Substituents (R) |

| This compound | N-Acylation (2-amino) | R-COCl, Base | N-(6-(Aminomethyl)-4-fluoropyridin-2-yl)amides | Aryl, Alkyl, Heteroaryl |

| This compound | N-Sulfonylation (2-amino) | R-SO2Cl, Base | N-(6-(Aminomethyl)-4-fluoropyridin-2-yl)sulfonamides | Aryl, Alkyl |

| This compound | N-Alkylation (aminomethyl) | R-CHO, NaBH(OAc)3 | 6-((Alkylamino)methyl)-4-fluoropyridin-2-amines | Alkyl, Substituted Alkyl |

| 6-Bromo-4-fluoropyridin-2-amine | Suzuki Coupling | R-B(OH)2, Pd catalyst | 6-Aryl-4-fluoropyridin-2-amines | Aryl, Heteroaryl |

These strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of analogues with improved therapeutic potential.

Stereoselective Derivatization Approaches for the Synthesis of Chiral Analogues

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry, as enantiomers often exhibit different pharmacological and toxicological profiles. Stereoselective derivatization of this compound or its precursors can be achieved through several synthetic strategies to yield chiral analogues.

One common approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent chemical transformation in a stereoselective manner, after which the auxiliary is removed. For instance, the aminomethyl group could be reacted with a chiral carboxylic acid to form a diastereomeric mixture of amides, which can then be separated by chromatography. Subsequent transformations on the pyridine core, guided by the stereocenter of the auxiliary, would proceed stereoselectively.

Another strategy is the use of chiral reagents for derivatization. This is particularly relevant for creating chiral centers from prochiral functionalities. While this compound itself does not have a prochiral center that is readily derivatized to a stable stereocenter, synthetic intermediates leading to its analogues can be designed to incorporate such features.

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure compounds. Enzymes can selectively catalyze reactions on one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively acylate the aminomethyl group of one enantiomer in a racemic mixture of a more complex analogue, facilitating their separation.

The asymmetric synthesis of fluorinated amino acids using chiral Ni(II) complexes provides a template for how stereoselectivity can be achieved in related systems. nih.gov This methodology involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base with a suitable electrophile, followed by hydrolysis to release the non-natural amino acid with high enantiomeric purity. nih.gov A similar strategy could be envisioned for the synthesis of chiral derivatives of this compound by designing an appropriate synthetic route where a chiral center is introduced via an asymmetric catalytic step.

The following table summarizes potential stereoselective approaches for the synthesis of chiral analogues.

| Approach | Description | Example of Application | Outcome |

| Chiral Derivatizing Agents | Reaction of a prochiral or racemic substrate with a chiral, non-racemic reagent to form diastereomers that can be separated. | Reaction of a racemic aminomethyl derivative with a chiral acid chloride (e.g., Mosher's acid chloride) to form diastereomeric amides. | Separation of diastereomers followed by removal of the chiral auxiliary to yield enantiomerically enriched amines. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction, creating a new stereocenter with high enantiomeric excess. | Asymmetric hydrogenation of a precursor containing a C=C or C=N bond to introduce a chiral center. | Direct formation of a single enantiomer of a chiral analogue. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. | Lipase-catalyzed acylation of a racemic alcohol derivative of the scaffold. | Separation of the acylated product from the unreacted enantiomer. |

These stereoselective methods are essential for the development of chiral fluoropyridine analogues, enabling a detailed investigation of the stereochemical requirements for biological activity.

Computational and Theoretical Investigations of 6 Aminomethyl 4 Fluoropyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 6-(Aminomethyl)-4-fluoropyridin-2-amine. These calculations help in understanding the distribution of electrons within the molecule, which fundamentally governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the 2-amino and 6-aminomethyl groups, due to the lone pairs of electrons on the nitrogen atoms. These regions represent the nucleophilic centers of the molecule. Conversely, the LUMO is likely distributed across the π-system of the fluorinated pyridine (B92270) ring, which is rendered electron-deficient by the electronegative fluorine atom and the ring nitrogen. This distribution makes the ring susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net

| Descriptor | Conceptual Significance | Implication for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Represents the electron-donating capacity (nucleophilicity). | Higher energy indicates a stronger tendency to donate electrons, likely from the amino groups. |

| LUMO Energy (ELUMO) | Represents the electron-accepting capacity (electrophilicity). | Lower energy indicates a stronger tendency to accept electrons, likely into the pyridine ring's π* orbital. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron configuration. | Calculated as (ELUMO - EHOMO)/2, a larger value signifies greater stability. |

| Electronegativity (χ) | Measures the ability to attract electrons. | Calculated as -(EHOMO + ELUMO)/2. |

The distribution of electron density in this compound is uneven due to the presence of heteroatoms with varying electronegativities. This distribution can be quantified through population analysis methods (e.g., Mulliken, Natural Bond Orbital) and visualized using Molecular Electrostatic Potential (MEP) maps. mdpi.com

MEP maps illustrate the electrostatic potential on the molecule's surface, providing a guide to its reactive sites. For this compound, the MEP would show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative fluorine and nitrogen atoms. These areas are electron-rich and are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the amino and aminomethyl groups, indicating these are electron-poor sites susceptible to nucleophilic interaction. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms, providing insights that can be difficult to obtain experimentally.

The synthesis of this compound involves multiple chemical transformations. Theoretical modeling can be employed to investigate the energy profile of each synthetic step. By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive reaction coordinate diagram can be constructed. For example, if the aminomethyl group is formed via the reduction of a nitrile, computational methods could model the step-by-step mechanism of the reducing agent's interaction with the nitrile group, identifying the structure of the transition state and calculating the activation energy required for the reaction to proceed. This information is valuable for optimizing reaction conditions such as temperature and catalyst choice.

Beyond global reactivity, computational methods can predict the specific atoms within a molecule that are most likely to participate in a reaction. Local reactivity descriptors, such as Fukui functions, are used to identify these "reactivity hotspots." The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of the most probable sites for:

Nucleophilic attack (f+): Where an incoming nucleophile will attack.

Electrophilic attack (f-): Where an incoming electrophile will attack.

Radical attack (f0): The most likely site for radical reactions.

For this compound, these calculations could predict the regioselectivity of reactions like electrophilic aromatic substitution on the pyridine ring or nucleophilic substitution at carbon atoms.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Interactions

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape and flexibility.

Conformational analysis of this compound involves studying the different spatial arrangements (conformers) that arise from rotation around its single bonds, particularly the C-C and C-N bonds of the aminomethyl substituent. nih.gov By performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of specific dihedral angles, the most stable, low-energy conformers can be identified along with the energy barriers for interconversion between them.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govresearchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the motions of all atoms are calculated over a period of time using classical mechanics. This provides insights into:

Solvation: How the molecule interacts with solvent molecules.

Flexibility: The range of conformations the molecule adopts at a given temperature.

Intermolecular Interactions: How the molecule might bind to a biological target, such as a protein receptor. MD simulations can reveal the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize such a complex and the conformational changes that may occur upon binding. nih.gov

Theoretical Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental characterization. For this compound, methods such as Density Functional Theory (DFT) are instrumental in forecasting its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These theoretical predictions are crucial for confirming the molecule's structure and understanding its electronic environment without reliance on preliminary experimental data.

Predicted NMR Spectra: The theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.govaps.org The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. researchgate.net These predictions are invaluable for assigning specific signals in an experimental spectrum to the corresponding nuclei within the molecule. The predicted shifts are sensitive to the local electronic environment, which is influenced by factors such as the electronegativity of the fluorine atom and the electron-donating effects of the amino groups.

| Nucleus Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H on C3 | 6.1 - 6.3 |

| ¹H | H on C5 | 7.2 - 7.4 |

| ¹H | CH₂ (aminomethyl) | 3.8 - 4.0 |

| ¹H | NH₂ (2-amine) | 4.5 - 4.8 |

| ¹H | NH₂ (aminomethyl) | 1.9 - 2.2 |

| ¹³C | C2 (C-NH₂) | 160 - 162 |

| ¹³C | C3 | 95 - 97 |

| ¹³C | C4 (C-F) | 165 - 168 (with C-F coupling) |

| ¹³C | C5 | 110 - 112 |

| ¹³C | C6 (C-CH₂NH₂) | 155 - 157 |

| ¹³C | CH₂ (aminomethyl) | 45 - 47 |

| ¹⁹F | F on C4 | -120 to -125 |

Predicted Vibrational Spectra (IR/Raman): Theoretical vibrational analysis is performed by calculating the second derivatives of energy with respect to atomic coordinates, which yields the harmonic vibrational frequencies. DFT calculations are highly effective for predicting the infrared (IR) and Raman spectra of organic molecules. dtic.milresearchgate.net The predicted spectrum for this compound would reveal characteristic vibrational modes associated with its functional groups. These calculations can help assign experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. arxiv.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Amino groups | 3450 - 3550 | Medium (IR) |

| N-H Symmetric Stretch | Amino groups | 3350 - 3450 | Medium (IR) |

| C-H Aromatic Stretch | Pyridine Ring | 3050 - 3150 | Weak (IR) |

| C-H Aliphatic Stretch | Aminomethyl Group | 2850 - 2950 | Medium (IR) |

| N-H Scissoring | Amino groups | 1620 - 1660 | Strong (IR) |

| C=C/C=N Ring Stretch | Pyridine Ring | 1450 - 1600 | Strong (IR/Raman) |

| C-F Stretch | Fluoropyridine | 1200 - 1280 | Very Strong (IR) |

| C-N Stretch | Amino/Aminomethyl | 1250 - 1350 | Medium (IR) |

Predicted Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. nih.gov This analysis provides information on the electronic transitions between molecular orbitals, typically the π → π* and n → π* transitions. For this compound, the calculations would likely predict strong absorptions in the UV region, corresponding to transitions within the substituted pyridine ring system. The results, including the maximum absorption wavelength (λmax), oscillator strength (f), and major orbital contributions, are essential for understanding the molecule's photophysical properties.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 290 - 310 | ~0.3 - 0.5 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 - 260 | ~0.2 - 0.4 | HOMO-1 → LUMO (π → π) |

Structure-Reactivity Relationship Studies: A Computational Perspective on the Compound

Computational chemistry offers profound insights into the relationship between the molecular structure of this compound and its inherent chemical reactivity. By analyzing its electronic structure, one can predict its stability, kinetic behavior, and the most probable sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. scirp.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino groups, while the LUMO would also be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecular surface. It is used to predict how a molecule will interact with other chemical species. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would show negative potential concentrated around the pyridine nitrogen, the fluorine atom, and the nitrogen atoms of the amino groups due to their high electronegativity and lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the amino groups.

| Parameter | Symbol | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.5 to -6.0 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -0.5 to -1.0 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 - 5.5 | Chemical stability and reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.0 - 3.5 | Ability to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 - 2.75 | Resistance to charge transfer |

| Chemical Softness | S | 1/(2η) | 0.18 - 0.22 | Polarizability/Reactivity |

| Electrophilicity Index | ω | χ²/(2η) | 1.6 - 2.2 | Propensity to act as an electrophile |

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights Focus on Method Application Research

High-Resolution Mass Spectrometry for Reaction Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown compounds and for identifying transient species in a reaction mixture. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, often with sub-parts-per-million (ppm) accuracy. This precision allows for the confident assignment of molecular formulas to reaction intermediates and final products in the synthesis of compounds like 6-(Aminomethyl)-4-fluoropyridin-2-amine.

In a hypothetical synthetic route to this compound, HRMS could be employed to monitor the progress of the reaction and to identify key intermediates, such as a protected aminomethyl precursor or a partially reduced pyridine (B92270) ring. By comparing the exact masses of observed ions to calculated theoretical masses, researchers can confirm the structures of expected intermediates and identify potential byproducts, thereby offering crucial insights into the reaction mechanism. However, specific studies detailing such an analysis for this compound have not been found in the scientific literature.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex organic molecules. For a molecule such as this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be essential for complete structural assignment.

2D NMR techniques like COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign the protons on the pyridine ring and the aminomethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and directly attached or long-range coupled carbon atoms, respectively. This would allow for the definitive assignment of all carbon signals in the molecule. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments would be crucial for assigning the fluorine substituent's position and understanding its electronic influence on the pyridine ring. While ¹H NMR data for the related compound 2-Amino-4-fluoropyridine (B1287999) is available, detailed multidimensional NMR studies for this compound are not presently published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the N-H stretching and bending vibrations of the primary amine and aminomethyl groups, C-N stretching vibrations, C-F stretching, and the aromatic C-C and C-N stretching modes of the pyridine ring.

These techniques are also highly effective for real-time reaction monitoring. For instance, during the synthesis of this compound from a nitrile precursor, the disappearance of the characteristic C≡N stretching band and the appearance of N-H stretching bands could be monitored to track the progress of the reduction. Theoretical calculations, often using Density Functional Theory (DFT), can be used to simulate the vibrational spectra of the target molecule and its intermediates, aiding in the assignment of experimental bands. However, specific IR and Raman spectral analysis and assignments for this compound are not available in the literature.

X-ray Crystallography for Solid-State Structural Determination of Key Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a derivative of this compound that forms suitable single crystals, X-ray crystallography could confirm the connectivity of the atoms and reveal the conformation of the aminomethyl group relative to the pyridine ring.

Furthermore, the analysis of the crystal packing would elucidate the hydrogen bonding network involving the amine and aminomethyl groups, which can significantly influence the compound's physical properties. While X-ray crystallographic data exists for a variety of pyridine derivatives, no published crystal structures for this compound or its immediate derivatives were identified.

Advanced Spectroscopic Probes for Studying Reaction Kinetics and Equilibria

The study of reaction kinetics and equilibria provides fundamental insights into reaction mechanisms and efficiencies. Advanced spectroscopic techniques can be adapted to monitor the concentration of reactants, intermediates, and products over time. For example, stopped-flow spectroscopy, often coupled with UV-Vis or fluorescence detection, can be used to study rapid reactions. In the context of this compound, such techniques could be applied to study the kinetics of its formation or its participation in subsequent reactions.

NMR spectroscopy can also be used for kinetic studies by acquiring spectra at different time intervals. This allows for the simultaneous monitoring of multiple species in the reaction mixture. Isotopic labeling, in conjunction with NMR or mass spectrometry, can be a powerful tool for tracing reaction pathways. Despite the utility of these methods, there is no specific research published on the application of advanced spectroscopic probes to study the reaction kinetics and equilibria of this compound.

Applications of 6 Aminomethyl 4 Fluoropyridin 2 Amine As a Synthetic Intermediate in Chemical Synthesis

Role in the Synthesis of Complex Heterocyclic Scaffolds and Architectures

While direct examples of 6-(Aminomethyl)-4-fluoropyridin-2-amine in the synthesis of complex heterocyclic scaffolds are not readily found in the literature, the inherent functionalities of the molecule suggest a strong potential for such applications. The presence of a primary amino group, an aminomethyl substituent, and a fluorinated pyridine (B92270) ring makes it a versatile precursor for constructing fused heterocyclic systems.

The 2-aminopyridine (B139424) moiety is a well-established synthon in the construction of various nitrogen-containing heterocycles. For instance, aminopyridines are known to undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrimidines, such as the medicinally important pyrido[2,3-d]pyrimidines. The aminomethyl group at the 6-position could be involved in subsequent cyclization steps, potentially leading to the formation of unique polycyclic architectures.

Table 1: Potential Heterocyclic Scaffolds Derivable from this compound

| Reactant Type | Potential Heterocyclic Product | Reaction Type |

| 1,3-Dicarbonyl Compounds | Pyrido[2,3-d]pyrimidines | Condensation/Cyclization |

| α,β-Unsaturated Carbonyls | Dihydropyridopyrimidines | Michael Addition/Cyclization |

| Isothiocyanates | Pyridothioureas | Addition |

| Phosgene Equivalents | Pyridoureas | Addition |

It is important to reiterate that these are projected applications based on the known reactivity of similar aminopyridine derivatives, and specific studies employing this compound for these purposes have not been identified.

Utility in the Construction of Diverse Organic Molecules as a Versatile Building Block

The bifunctional nature of this compound, possessing two distinct amino groups, positions it as a valuable building block in organic synthesis. The differential reactivity of the aromatic 2-amino group and the aliphatic aminomethyl group could be exploited for selective functionalization.

The 2-amino group can readily undergo diazotization followed by substitution, providing a handle to introduce a variety of functional groups at this position. It is also a key participant in transition metal-catalyzed cross-coupling reactions. The aminomethyl group, on the other hand, is a potent nucleophile and can be acylated, alkylated, or used in reductive amination reactions to build more complex side chains. The fluorine atom at the 4-position can influence the regioselectivity of reactions and modulate the electronic properties of the pyridine ring.

Exploration as a Precursor for Novel Ligands in Transition Metal Catalysis Research

Aminopyridine derivatives are widely recognized for their ability to act as ligands in transition metal catalysis. The nitrogen atoms of the pyridine ring and the amino substituents can coordinate with a variety of metal centers, forming stable complexes that can catalyze a range of organic transformations.

The structure of this compound suggests its potential as a bidentate or even tridentate ligand precursor. The 2-amino group and the pyridine nitrogen can form a stable five-membered chelate ring with a metal ion. The aminomethyl group could also participate in coordination, leading to a tridentate binding mode. The electronic properties of the resulting metal complexes would be influenced by the fluorine substituent, which could enhance catalytic activity or selectivity. While the synthesis of such ligands from this specific precursor is not documented, the general principles of ligand design strongly support this potential application.

Integration into Supramolecular Chemistry as a Self-Assembly Component

The hydrogen bonding capabilities of this compound make it an interesting candidate for the construction of supramolecular assemblies. The two amino groups can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can drive the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures.

The presence of the fluoropyridine ring could also lead to favorable π-π stacking interactions, further stabilizing the supramolecular architecture. While no studies have specifically investigated the self-assembly of this compound, the fundamental principles of supramolecular chemistry suggest that it could be a valuable component in the design of novel molecular networks and crystals with interesting properties.

Potential in Materials Science Research as a Monomer or Component for Functional Materials

The functional groups present in this compound suggest its potential use as a monomer in the synthesis of functional polymers. The two amino groups could be used to form polyamides, polyureas, or polyimides. The resulting polymers would incorporate the fluoropyridine unit into their backbone, which could impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics.

Furthermore, the compound could be used as a component in the synthesis of organic light-emitting diodes (OLEDs), where fluorinated aromatic compounds are often employed to tune the electronic properties of the materials. However, it must be emphasized that these are speculative applications, and no research has been published to date that utilizes this compound in the field of materials science.

Future Research Directions and Outlook for 6 Aminomethyl 4 Fluoropyridin 2 Amine Chemistry

Emerging Methodologies in Pyridine (B92270) Synthesis and Functionalization Relevant to the Compound

While the core of 6-(aminomethyl)-4-fluoropyridin-2-amine is established, its further derivatization can benefit immensely from recent breakthroughs in pyridine functionalization. Traditional methods often require harsh conditions, but modern strategies offer milder and more selective alternatives. nih.gov

A significant area of opportunity lies in the late-stage C-H functionalization of the pyridine ring. The electron-deficient nature of the pyridine core makes direct C-H functionalization challenging, but several innovative strategies have emerged to overcome this hurdle. nih.gov These include:

Transition Metal-Catalyzed C-H Activation : This powerful technique could enable the introduction of new substituents (e.g., aryl, alkyl, or other functional groups) at the C-3 and C-5 positions of the pyridine ring, which are currently unsubstituted.

Photocatalytic Methods : Light-mediated reactions, often operating under very mild conditions, could be employed for radical-based C-H functionalization, offering unique reactivity patterns that are complementary to traditional methods. nih.govorganic-chemistry.org

Reductive Functionalization : By temporarily disrupting the aromaticity of the pyridine ring through reduction, it becomes more susceptible to reaction with various electrophiles, allowing for the introduction of complex alkyl groups. acs.org This approach could be used to create novel dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives.

Furthermore, novel cyclization and condensation reactions provide alternative routes to highly substituted pyridines. researchgate.netnih.gov While the target compound is already synthesized, these methods are relevant for creating analogues. For instance, multicomponent reactions that assemble the pyridine skeleton from simpler starting materials could be adapted to produce derivatives with diverse substitution patterns in a single step. nih.gov Metal-free protocols are also gaining traction, offering more environmentally friendly synthetic pathways. researchgate.netresearchgate.net

| Methodology | Potential Application to this compound | Key Advantages |

| C-H Functionalization | Introduction of alkyl, aryl, or other groups at C-3 and C-5 positions. | High atom economy, late-stage modification. nih.gov |

| Photocatalysis | Novel C-H alkylation or arylation under mild conditions. | Mild reaction conditions, unique selectivity. organic-chemistry.org |

| Reductive Dearomatization | Synthesis of saturated heterocyclic derivatives. | Access to 3D chemical space, novel scaffolds. acs.org |

| Multicomponent Reactions | Synthesis of diverse analogues from simple precursors. | High efficiency, molecular diversity. nih.gov |

Untapped Reactivity Profiles and Novel Chemical Transformations

The existing functional groups on this compound—the primary amine at C-2, the aminomethyl group at C-6, the pyridine nitrogen, and the C-F bond—offer multiple handles for chemical modification that have yet to be fully explored.

The two primary amine functionalities present opportunities for selective derivatization. Under carefully controlled conditions, it may be possible to selectively react one amine over the other due to the difference in their electronic environment (an aromatic amine vs. a benzylic-type amine). This differential reactivity could be exploited for:

Selective Acylation, Sulfonylation, or Alkylation : To introduce diverse substituents and build molecular complexity.

Mannich-type Reactions : The aminomethyl group, in particular, could be a substrate for further aminomethylation reactions, leading to more complex side chains. researchgate.net

Formation of Heterocycles : The diamine motif could serve as a precursor for annulation reactions, where a new ring is fused onto the pyridine core, for example, to form pyrido[1,2-a]pyrimidines or related structures.

The pyridine nitrogen itself can be activated by forming N-oxides or pyridinium (B92312) salts . organic-chemistry.org This modification dramatically alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack, thereby opening up new avenues for functionalization that are not possible with the parent pyridine. organic-chemistry.org

Synergistic Approaches: Combining Advanced Synthetic and Computational Research

The integration of computational chemistry with synthetic efforts offers a powerful paradigm for accelerating the discovery of new reactions and molecules. nih.gov For this compound, this synergy can be particularly fruitful.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule. nih.govyoutube.com For example, computational models can help determine:

The relative nucleophilicity of the two amine groups.

The most likely sites for electrophilic or nucleophilic aromatic substitution.

The transition state energies for proposed reaction pathways, allowing chemists to assess the feasibility of a new transformation before attempting it in the lab. youtube.com

This predictive power can guide synthetic chemists to select the most promising reaction conditions, saving significant time and resources. nih.gov An integrated workflow could involve computationally screening a virtual library of catalysts or reagents for a desired transformation on the target compound, followed by the synthesis and testing of only the most promising candidates identified in silico. nih.gov

| Computational Tool | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Predict reactivity, nucleophilicity, and reaction barriers. | Rational selection of reaction conditions and reagents. nih.gov |

| Molecular Docking | (If used in drug discovery) Predict binding modes to biological targets. | Design of derivatives with enhanced biological activity. |

| QSAR Modeling | (If a series is made) Relate chemical structure to physical or biological properties. | Predictive models for designing new compounds with desired properties. |

Development of High-Throughput Screening Methodologies for New Reactions Involving the Compound

To efficiently explore the vast chemical space around this compound, high-throughput experimentation (HTE) is an indispensable tool. acs.orgunchainedlabs.com HTE allows for the rapid screening of hundreds or even thousands of unique reaction conditions in parallel, using miniaturized reaction formats like microtiter plates. nih.gov

A typical HTE workflow for discovering new reactions for this compound would involve systematically varying key parameters such as:

Catalysts : A diverse array of transition metal catalysts and ligands.

Reagents : Different electrophiles or nucleophiles to react with the compound's functional groups.

Solvents : A panel of solvents with varying polarities and properties.

Bases/Additives : A selection of organic and inorganic bases or other additives.

The outcomes of these numerous reactions can be analyzed rapidly using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) , which can analyze a reaction mixture in seconds without the need for chromatographic separation. nih.govrsc.org This combination of parallel synthesis and ultra-fast analysis can dramatically accelerate the pace of reaction discovery and optimization, enabling researchers to quickly identify novel and efficient ways to functionalize this compound. acs.orgnih.gov

| HTE Component | Function | Advantage for Research |

| Liquid Handling Robots | Precise dispensing of reagents into microtiter plates. | Miniaturization, speed, and reproducibility. acs.org |

| Parallel Reactors | Running numerous reactions simultaneously under controlled conditions. | Systematic exploration of variables (catalysts, solvents, etc.). unchainedlabs.com |

| Rapid Analysis (e.g., DESI-MS) | High-speed analysis of reaction outcomes without purification. | Massive data generation in a short time, quick identification of "hits". nih.govrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.